1-(3-Bromobenzyl)-1H-imidazol-2-amine
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Overview
Description
1-(3-Bromobenzyl)-1H-imidazol-2-amine is an organic compound that features a bromobenzyl group attached to an imidazole ring
Mechanism of Action
Target of Action
The primary target of 1-(3-Bromobenzyl)-1H-imidazol-2-amine is tubulin, a globular protein that is the main constituent of the microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, enabling transportation within cells, and is involved in mitosis .
Mode of Action
This compound: interacts with its target, tubulin, by binding to it . This binding interaction perturbs the tertiary structure of tubulin .
Biochemical Pathways
The interaction of This compound with tubulin affects the normal functioning of microtubules . Microtubules are involved in various cellular processes, including cell division and intracellular transport. Therefore, the compound’s action can have downstream effects on these processes.
Result of Action
The result of This compound ’s action is a disruption of normal microtubule architecture within cells . This disruption can inhibit cancer cell viability and reduce the clonogenic potential of aggressively metastatic cancer cell lines, such as MDA-MB-231 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromobenzyl)-1H-imidazol-2-amine typically involves the reaction of 3-bromobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromobenzyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of imidazoline derivatives.
Scientific Research Applications
1-(3-Bromobenzyl)-1H-imidazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: It is employed in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Comparison with Similar Compounds
- 1-(3-Bromobenzyl)-1H-imidazole
- 1-(3-Bromobenzyl)-1H-pyrazole
- 1-(3-Bromobenzyl)-1H-triazole
Comparison: 1-(3-Bromobenzyl)-1H-imidazol-2-amine is unique due to the presence of both the bromobenzyl group and the imidazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher binding affinity and specificity for certain biological targets, making it a valuable compound in medicinal chemistry and biological research.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]imidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-9-3-1-2-8(6-9)7-14-5-4-13-10(14)12/h1-6H,7H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHPGCDGWAZWFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=CN=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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